Cas no 1019489-91-8 (butyl(2,4,6-trimethylphenyl)methylamine)

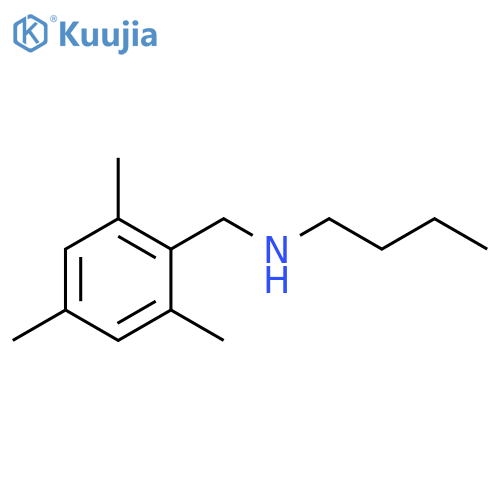

1019489-91-8 structure

商品名:butyl(2,4,6-trimethylphenyl)methylamine

butyl(2,4,6-trimethylphenyl)methylamine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, N-butyl-2,4,6-trimethyl-

- butyl(2,4,6-trimethylphenyl)methylamine

-

- インチ: 1S/C14H23N/c1-5-6-7-15-10-14-12(3)8-11(2)9-13(14)4/h8-9,15H,5-7,10H2,1-4H3

- InChIKey: OZNKBFLONVELOW-UHFFFAOYSA-N

- ほほえんだ: C1(CNCCCC)=C(C)C=C(C)C=C1C

butyl(2,4,6-trimethylphenyl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-168505-2.5g |

butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 2.5g |

$810.0 | 2023-09-20 | ||

| Ambeed | A1057772-1g |

Butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 95% | 1g |

$284.0 | 2024-04-26 | |

| Ambeed | A1057772-5g |

Butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 95% | 5g |

$824.0 | 2024-04-26 | |

| Enamine | EN300-168505-0.25g |

butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 0.25g |

$381.0 | 2023-09-20 | ||

| Enamine | EN300-168505-5.0g |

butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-168505-0.05g |

butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 0.05g |

$348.0 | 2023-09-20 | ||

| Enamine | EN300-168505-1g |

butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 1g |

$414.0 | 2023-09-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024879-5g |

Butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 95% | 5g |

¥5656.0 | 2023-02-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024879-1g |

Butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 95% | 1g |

¥1953.0 | 2023-02-27 | |

| Enamine | EN300-168505-0.1g |

butyl[(2,4,6-trimethylphenyl)methyl]amine |

1019489-91-8 | 0.1g |

$364.0 | 2023-09-20 |

butyl(2,4,6-trimethylphenyl)methylamine 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1019489-91-8 (butyl(2,4,6-trimethylphenyl)methylamine) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量